4-Chloro-2-(cyclopropylthio)pyridine
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Overview
Description
4-Chloro-2-(cyclopropylthio)pyridine is an organic compound that belongs to the class of chloropyridines It is characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a cyclopropylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclopropylthio)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyridine and cyclopropylthiol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the cyclopropylthiol, forming a nucleophilic thiolate anion.
Nucleophilic Substitution: The thiolate anion then attacks the 2-position of the 4-chloropyridine, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(cyclopropylthio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
4-Chloro-2-(cyclopropylthio)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclopropylthio)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Another chloropyridine derivative with different substitution patterns and properties.
4-Chloropyridine: Lacks the cyclopropylthio group, resulting in different chemical reactivity and applications.
2-(Cyclopropylthio)pyridine: Similar structure but without the chlorine atom, leading to different chemical behavior.
Uniqueness
4-Chloro-2-(cyclopropylthio)pyridine is unique due to the presence of both the chlorine atom and the cyclopropylthio group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in its analogs.
Properties
CAS No. |
1346707-35-4 |
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Molecular Formula |
C8H8ClNS |
Molecular Weight |
185.67 g/mol |
IUPAC Name |
4-chloro-2-cyclopropylsulfanylpyridine |
InChI |
InChI=1S/C8H8ClNS/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 |
InChI Key |
VHIHELJIJZLLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1SC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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